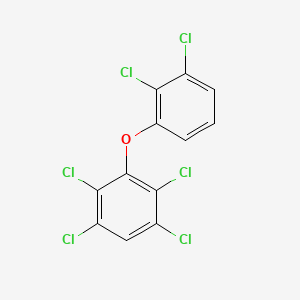

2,2',3,3',5,6-Hexachlorodiphenyl ether

Beschreibung

Eigenschaften

CAS-Nummer |

727738-90-1 |

|---|---|

Molekularformel |

C12H4Cl6O |

Molekulargewicht |

376.9 g/mol |

IUPAC-Name |

1,2,4,5-tetrachloro-3-(2,3-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-5-2-1-3-8(9(5)16)19-12-10(17)6(14)4-7(15)11(12)18/h1-4H |

InChI-Schlüssel |

ZVPXTJYWPPQWHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2,2’,3,3’,5,6-Hexachlordiphenylether erfolgt typischerweise durch Chlorierung von Diphenylether. Die Reaktionsbedingungen beinhalten oft die Verwendung von Chlorgas in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid. Der Prozess kann gesteuert werden, um den gewünschten Chlorierungsgrad zu erreichen . Industrielle Produktionsmethoden können ähnliche Verfahren verwenden, aber in größerem Maßstab, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

2,2’,3,3’,5,6-Hexachlordiphenylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch starke Oxidationsmittel erleichtert werden, was zur Bildung von chlorierten Phenolen und anderen Nebenprodukten führt.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Wasserstoffgas oder Metallhydriden, was zur Dechlorierung der Verbindung führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,2’,3,3’,5,6-Hexachlordiphenylether beinhaltet seine Wechselwirkung mit zellulären Komponenten. Es kann Zellmembranen stören und Enzymaktivitäten beeinträchtigen. Die hohe Lipophilie der Verbindung ermöglicht es ihr, sich in Fettgewebe anzureichern, was zu anhaltenden biologischen Wirkungen führt. Molekulare Zielstrukturen umfassen verschiedene Enzyme und Rezeptoren, die an Stoffwechselprozessen beteiligt sind.

Wirkmechanismus

The mechanism of action of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. Molecular targets include various enzymes and receptors involved in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine position significantly affects melting points and volatility. For example, PCDE-140 (2,2',3,4,4',6'-hexachloro) has a higher melting point (120–122°C) compared to isomers with meta/para substitutions .

Comparison with Lower Chlorinated Congeners (Pentachlorodiphenyl Ethers)

Example Compound : 2,2',4,4',5-Pentachlorodiphenyl ether (PCDE-99, CAS: 60123-65-1)

- Toxicity: In rats, PCDE-99 increased hepatic aminopyrine demethylase activity at 500 ppm but caused milder histological changes compared to hexachloro isomers .

- Environmental Fate : Lower chlorination reduces persistence; PCDE-99 has a higher biotransformation rate than hexachloro derivatives due to reduced steric hindrance .

Comparison with Higher Chlorinated Congeners (Heptachlorodiphenyl Ethers)

Example Compound : 2,2',3,4,4',6,6'-Heptachlorodiphenyl ether (HPCDE, CAS: 727738-97-8)

- Physicochemical Properties : Higher chlorination increases molar mass (410.33 g/mol) and logP (~7.5), enhancing lipophilicity and bioaccumulation .

Research Findings on Biotransformation and Toxicity

Biodegradation and Structural Sensitivity

- Minor structural changes drastically alter biotransformation rates. For example, replacing a chlorine with a hydroxyl group in pentachlorobenzene increased biodegradation by 5-fold .

- Hexachlorodiphenyl ethers exhibit slower degradation than lower chlorinated PCDEs due to increased steric hindrance and electronic effects .

Toxicological Profiles

Mechanistic Insights :

- Hexachloro isomers activate cytochrome P450 enzymes (e.g., CYP1A1/2), while heptachloro derivatives show stronger immunosuppression .

Environmental Fate and Henry’s Law Constants

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.